Ligulatin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

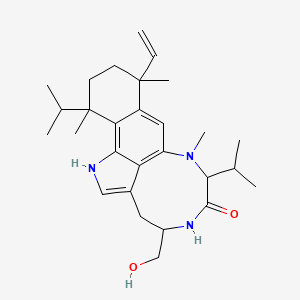

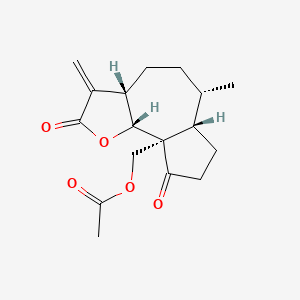

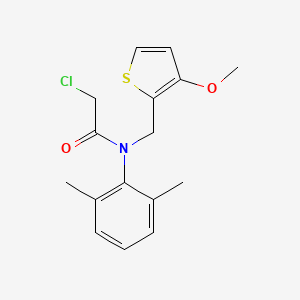

Ligulatin B is a sesquiterpene lactone.

Scientific Research Applications

Anti-Metastatic Properties

- Inhibitory Effect on Cancer Metastasis : Ligulatin B, derived from Ligularia stenocephala, has shown potential in suppressing cancer metastasis. This includes the inhibition of matrix metalloproteinase-2 and -9 activities, down-regulation of gene expressions of MMPs, and attenuation of cancer cell invasion and migration. These properties suggest its potential as a valuable anti-metastatic agent (Lee et al., 2012).

Antiviral Properties

- Antiviral Components in Traditional Chinese Medicine : Studies on Ligularia atroviolacea, which includes Ligulatin B, have identified components with antiviral properties. These compounds have shown inhibitory effects on hepatitis B virus, supporting the continued exploitation of Ligulatin B in antiviral research (Shi et al., 2008).

Pharmacological Functions

- Regulation of Endothelial Cell Fates : Ligulatin B has demonstrated pharmacological functions in regulating endothelial cell proliferation, invasion, and tube formation. This involves the inactivation of mitogenic signaling pathways, regulation of vascular endothelial cadherin distribution, and inhibition of matrix metalloproteinase expression. This supports its potential therapeutic role in angiogenesis-related disorders, including cancer (Kim et al., 2015).

Chemoprotective Effects

- Protection Against Cisplatin-Induced Toxicities : Ligulatin B has shown protective effects against the side effects of antineoplastic drugs like cisplatin. This includes the reduction of nephrotoxic and hepatotoxic side effects, suggesting its utility as a chemoprotectant in cancer therapy (Wu et al., 2015), (Man et al., 2020).

Antiurolithic Effects

- Prevention of Kidney Stones : Ligulatin B, found in Bergenia ligulata, has been traditionally used for the treatment of urolithiasis (kidney stones). Research supports its use in preventing calcium oxalate crystal deposition in renal tubules, validating its traditional use in urolithiasis treatment (Bashir & Gilani, 2009), (Singh et al., 2021).

Identification and Authentication in Medicine

- Use in Herbal Medicine Authentication : The complete chloroplast genome of Ligularia species, including those containing Ligulatin B, serves as a 'super-barcode' for species identification. This is crucial for ensuring the safe medical application of Ligulatin B containing species, especially given the presence of hazardous compounds like pyrrolizidine alkaloids in some Ligularia species (Chen et al., 2018).

properties

CAS RN |

31299-06-6 |

|---|---|

Product Name |

Ligulatin B |

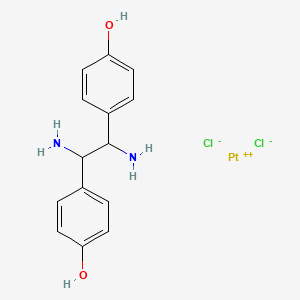

Molecular Formula |

C17H22O5 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[(3aS,6S,6aS,9aS,9bR)-6-methyl-3-methylidene-2,9-dioxo-3a,4,5,6,6a,7,8,9b-octahydroazuleno[4,5-b]furan-9a-yl]methyl acetate |

InChI |

InChI=1S/C17H22O5/c1-9-4-5-12-10(2)16(20)22-15(12)17(8-21-11(3)18)13(9)6-7-14(17)19/h9,12-13,15H,2,4-8H2,1,3H3/t9-,12-,13-,15+,17-/m0/s1 |

InChI Key |

BDTUWJXMQGOJIJ-AUPGVYSRSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1CCC3=O)COC(=O)C)OC(=O)C2=C |

SMILES |

CC1CCC2C(C3(C1CCC3=O)COC(=O)C)OC(=O)C2=C |

Canonical SMILES |

CC1CCC2C(C3(C1CCC3=O)COC(=O)C)OC(=O)C2=C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)